2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-13-14-12(16-8)15-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNCYPJMQOJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indene and thiadiazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
The 1,3,4-thiadiazole moiety is known for its significant pharmacological properties. Compounds containing this structure have been studied for their potential as:
- Antimicrobial Agents : Thiadiazole derivatives exhibit antibacterial and antifungal activities. For instance, derivatives have shown potent activity against various bacterial strains and fungi .
- Anticancer Agents : Research indicates that thiadiazoles can act as cytostatic agents. Several derivatives have demonstrated anticancer activity by inhibiting tumor growth in vitro and in vivo models .
- Anti-inflammatory Agents : Some studies suggest that thiadiazole derivatives can reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .
Agricultural Applications
Thiadiazoles are also explored for their role in agriculture:
- Pesticides : The compound has shown insecticidal properties against pests affecting crops. Its efficacy in protecting plants from viral infections has been documented .
- Herbicides : Some derivatives have been evaluated for their ability to inhibit weed growth without harming crops, making them valuable in sustainable agriculture practices .
Material Science
The unique chemical structure of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole allows it to be utilized in material science:
- Polymer Additives : The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties .
- Nanotechnology : Research is ongoing into the use of thiadiazole derivatives in the development of nanomaterials for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Data Tables
| Application Area | Specific Use | Biological Activity |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against bacteria and fungi |
| Anticancer Agents | Inhibits tumor growth | |
| Anti-inflammatory Agents | Reduces inflammation markers | |
| Agricultural Science | Pesticides | Insecticidal properties |
| Herbicides | Inhibits weed growth | |
| Material Science | Polymer Additives | Enhances thermal stability |
| Nanotechnology | Drug delivery systems |
Case Study 1: Antimicrobial Activity
A study evaluated various thiadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the thiadiazole ring exhibited minimum inhibitory concentrations significantly lower than standard antibiotics .
Case Study 2: Anticancer Potential
In vitro studies on cell lines demonstrated that certain derivatives of this compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets in cells. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiadiazole Derivatives
(a) 2-Amino-5-methyl-1,3,4-thiadiazole
- Structure: Lacks the indenyloxy group; substituted with an amino group at position 2.
- Properties : Lower molecular weight (130.18 g/mol) and higher polarity (LogP: ~0.62) compared to the target compound.
- Relevance : Demonstrates the impact of electron-donating groups (e.g., -NH₂) on solubility and reactivity .
(b) 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Bioactive Thiadiazole Derivatives
(a) 2-(2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole (Compound 6cf)
- Structure : Combines oxazole and thiadiazole moieties with fluorophenyl and trimethoxyphenyl groups.
- Activity : Exhibits antiproliferative activity (IC₅₀ ≈ 5-10 µM) comparable to 5-fluorouracil in vitro.
- Comparison : Highlights the importance of aryl substituents in enhancing bioactivity. The target compound’s indenyloxy group may similarly modulate activity through hydrophobic interactions .
(b) Cephalosporin Derivatives (USP33 Standard)
- Structure : Contains a 5-methyl-1,3,4-thiadiazol-2-ylthio group linked to a β-lactam antibiotic.
- Relevance : Demonstrates the thiadiazole ring’s role in medicinal chemistry, particularly in enhancing stability and binding affinity. The indenyloxy group in the target compound could confer unique pharmacokinetic advantages .
Substituent Effects on Physicochemical Properties
(a) 2-(2-Chlorophenyl)-5-methyl-1,3,4-thiadiazole
- Structure : Chlorophenyl substituent at position 2.
- Properties : Molecular weight = 210.68 g/mol; LogP = 3.15.
- Comparison : The indenyloxy group in the target compound likely increases molecular weight (~265–280 g/mol) and LogP (>3.5), enhancing membrane permeability but reducing aqueous solubility .
(b) 5-Morpholino-1,3,4-thiadiazol-2-amine
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
- Thiadiazole Core : Critical for bioactivity in diverse contexts (e.g., antiproliferative, antibiotic).
- Substituent Impact : Indenyloxy groups may enhance target binding via hydrophobic interactions, while methyl groups improve metabolic stability.
- Synthetic Flexibility : Modular approaches (e.g., click chemistry, microwave-assisted reactions) enable rapid diversification of thiadiazole derivatives .
Biological Activity
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that integrates an indene moiety with a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and experimental findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base like sodium hydride or potassium carbonate, using solvents such as DMF or THF.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound this compound has been tested for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strains | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 2-(2,3-dihydro-1H-indene) | E. coli | 32.6 | Moderate |
| S. aureus | 62.5 | Moderate | |
| B. cereus | 47.5 | Significant | |
| A. niger | 50.0 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to significant antibacterial activity against various strains .
Antifungal Activity
In vitro studies have shown that the compound demonstrates antifungal properties against strains such as Aspergillus niger and Candida albicans. The observed activity was comparable to standard antifungal agents like fluconazole .
Table 2: Antifungal Activity
| Compound | Fungal Strains | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 2-(2,3-dihydro-1H-indene) | A. niger | 40.0 | Moderate |
| C. albicans | 60.0 | Low |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has also been explored. Some studies suggest that these compounds may inhibit cancer cell proliferation by interfering with cellular processes related to growth and division .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. These interactions may inhibit enzyme activity or disrupt cellular signaling pathways, leading to the observed biological effects.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
-
Study on Antibacterial Properties :
A study conducted by Upadhyay and Mishra demonstrated that various thiadiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics against Gram-positive and Gram-negative bacteria . -
Antifungal Efficacy :
Research indicated that certain substituted thiadiazoles showed promising results against fungal strains resistant to conventional treatments, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling the indenyloxy moiety with a pre-functionalized 5-methyl-1,3,4-thiadiazole core. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution efficiency (used in analogous thiadiazole syntheses) .
- Catalysis : CuI with 2-picolinic acid as a ligand accelerates aryl-thiol coupling (demonstrated in related iodobenzene-thiadiazole reactions) .
- Temperature/Time : Reactions often proceed at 70–80°C for 24–36 hours to ensure completion .
Q. Example Protocol :
React 5-methyl-1,3,4-thiadiazole-2-thiol with 2,3-dihydro-1H-inden-2-ol under basic conditions.
Use CuI (10 mol%) and 2-picolinic acid (20 mol%) in DMSO at 80°C for 36 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Validation : Confirm yield and purity via HPLC and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Q. How can molecular docking studies be designed to predict the biological activity of this compound?
Methodological Answer:
Target Selection : Prioritize enzymes/receptors with known thiadiazole interactions (e.g., kinase inhibitors, antimicrobial targets) .
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization and protonation states.
Docking Parameters :
- Grid box centered on the active site (e.g., ATP-binding pocket for kinases).
- Exhaustiveness = 100 to ensure conformational sampling .
Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors .
Case Study : Analogous thiadiazoles showed strong binding to α-glucosidase (PDB: 1XSI) with hydrogen bonds to Asp349 and Arg439 .
Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Spectral Conflicts :
- Bioactivity Variability :
- Standardize assays (e.g., MIC tests for antimicrobial studies with fixed inoculum size) .
- Validate via dose-response curves and positive controls (e.g., ciprofloxacin for bacteria) .
Example : Discrepancies in antifungal IC₅₀ values may arise from differing solvent carriers (DMSO vs. ethanol); use consistent solubilization protocols .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
Methodological Answer:
Core Modifications :
- Vary substituents on the indene ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- Replace the methyl group with halogens or aryl groups .
Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole to assess potency retention .
Activity Cliffs : Use Free-Wilson analysis to identify critical substituents driving efficacy .
Example : In analogous compounds, 4-fluorophenyl substitution increased antimicrobial activity by 10-fold compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
